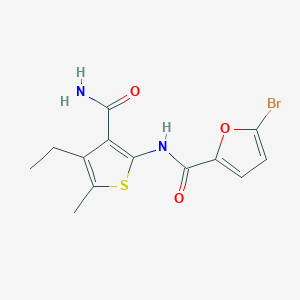![molecular formula C20H19N3O4 B10899775 N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10899775.png)
N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a benzohydrazide core with a pyrrole ring and a hydroxy-dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms the precursor, which is then further reacted with appropriate reagents to yield the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Condensation: It can undergo condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism by which N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds or participate in hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE include:
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Other benzohydrazides: Compounds with similar core structures but different substituents.
The uniqueness of N’~1~-[(Z)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-11-14(12-18(27-2)19(17)24)13-21-22-20(25)15-7-3-4-8-16(15)23-9-5-6-10-23/h3-13,24H,1-2H3,(H,22,25)/b21-13- |
InChI Key |
QUYLDWSYFDUCDS-BKUYFWCQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3,4,4,4-heptafluoro-N-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)butanamide](/img/structure/B10899692.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B10899700.png)
![(2Z,5Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,3,4-trihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10899705.png)
![2-(pyridin-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10899710.png)
![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899713.png)
![ethyl 4-{5-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B10899715.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899720.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B10899724.png)
![(3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10899728.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B10899734.png)
![5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899750.png)
![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)

